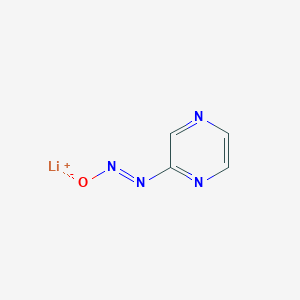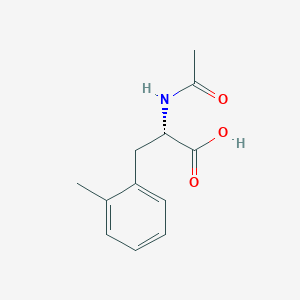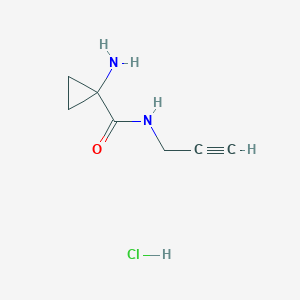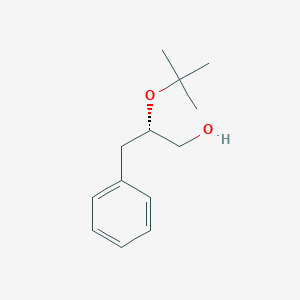
lithium(1+) (E)-(pyrazin-2-yl)diazenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is an organolithium compound characterized by the presence of a lithium ion coordinated to a pyrazinyl diazenolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) (E)-(pyrazin-2-yl)diazenolate typically involves the reaction of pyrazin-2-yldiazonium salts with lithium reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the diazonium salt, followed by the addition of lithium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the compound from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinyl diazenium salts.
Reduction: Reduction reactions can convert the diazenolate moiety to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the lithium ion with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrazinyl diazenium salts.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazinyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of lithium(1+) (E)-(pyrazin-2-yl)diazenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or altering the conformation of the enzyme. In biological systems, it may influence signaling pathways by interacting with neurotransmitter receptors or ion channels, leading to changes in cellular function and communication.
Comparación Con Compuestos Similares
Similar Compounds
Lithium(1+) (E)-(pyridin-2-yl)diazenolate: Similar structure but with a pyridine ring instead of pyrazine.
Lithium(1+) (E)-(quinolin-2-yl)diazenolate: Contains a quinoline ring, offering different electronic properties.
Lithium(1+) (E)-(benzothiazol-2-yl)diazenolate: Features a benzothiazole ring, providing unique reactivity.
Uniqueness
Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is unique due to its specific electronic configuration and reactivity profile, which make it particularly useful in certain synthetic applications and research contexts. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C4H3LiN4O |
|---|---|
Peso molecular |
130.1 g/mol |
Nombre IUPAC |
lithium;oxido(pyrazin-2-yl)diazene |
InChI |
InChI=1S/C4H4N4O.Li/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);/q;+1/p-1 |
Clave InChI |
BVNFHARGEOGNAH-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CN=C(C=N1)N=N[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-Chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B15305680.png)


![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)





![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)
![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)



